molecular formula C18H29O3P B14248735 Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate CAS No. 391206-02-3

Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate

Cat. No.: B14248735
CAS No.: 391206-02-3
M. Wt: 324.4 g/mol
InChI Key: HWJAIRNIXWHUIL-UHFFFAOYSA-N
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Description

Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hept-1-en-1-yl chain, which is further substituted with a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester . The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction and reagents used .

Scientific Research Applications

Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate esters such as diethyl (3-methyl-1-phenyl-1H-pyrazol-4-yl)phosphonate and diethyl [(1E)-5-hydroxy-4-methylpent-1-en-1-yl]phosphonate .

Uniqueness

Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its stability and reactivity compared to other phosphonate esters .

Properties

CAS No.

391206-02-3

Molecular Formula

C18H29O3P

Molecular Weight

324.4 g/mol

IUPAC Name

1-(1-diethoxyphosphorylhept-1-enyl)-4-methylbenzene

InChI

InChI=1S/C18H29O3P/c1-5-8-9-10-11-18(17-14-12-16(4)13-15-17)22(19,20-6-2)21-7-3/h11-15H,5-10H2,1-4H3

InChI Key

HWJAIRNIXWHUIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C1=CC=C(C=C1)C)P(=O)(OCC)OCC

Origin of Product

United States

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